N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, pyridine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the furan ring: Starting with 5-methyl-2-furanmethanol, the furan ring is synthesized through a series of reactions involving oxidation and cyclization.
Pyridine ring incorporation: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.
Thiophene ring synthesis: The thiophene ring is formed via a cyclization reaction involving sulfur-containing reagents.
Amide bond formation: The final step involves the formation of the amide bond between the thiophene carboxylic acid and the furan-pyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings
Reduction: Reduced forms of the compound with hydrogenated rings
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)thiophene-2-carboxamide
- N-[(5-methyl-2-furyl)methyl]-N-pyridin-3-ylthiophene-2-carboxamide
- N-[(5-methyl-2-furyl)methyl]-N-pyridin-4-ylthiophene-2-carboxamide
Uniqueness
This compound is unique due to its specific combination of furan, pyridine, and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14N2O2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c1-12-7-8-13(20-12)11-18(15-6-2-3-9-17-15)16(19)14-5-4-10-21-14/h2-10H,11H2,1H3 |
InChI Key |
ZKPAAMOUUITMKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(O1)CN(C2=CC=CC=N2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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